Benzamide

Description

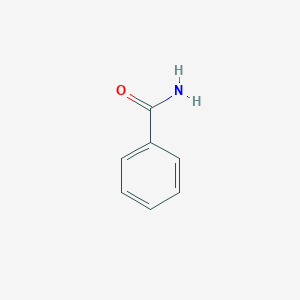

Structure

3D Structure

Properties

IUPAC Name |

benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDAEFPNCMNJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55738-52-8 | |

| Record name | Benzamide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55738-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021709 | |

| Record name | Benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzamide is a white powder. (NTP, 1992), Colorless solid; [Hawley] White powder; [MSDSonline], Solid | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

554 °F at 760 mmHg (NTP, 1992), 288 °C, 290.00 °C. @ 760.00 mm Hg | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), > 10% in benzene, 1 g in 6 ml ethanol; 1 g in 3.3 ml pyridine, Soluble in ammonia, Slightyl soluble in ethyl ether, benzene; very soluble in ethyl alcohol, carbon tetrachloride, carbon disulfide., In water, 1.35X10+4 mg/l @ 25 °C, 13500 mg/L at 25 °C | |

| Record name | SID11532898 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0792 at 266 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000939 [mmHg] | |

| Record name | Benzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals, Monoclinic prisms or plates from water | |

CAS No. |

55-21-0 | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X80438640 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 to 271 °F (NTP, 1992), 130 °C, 129.1 °C | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the fundamental properties of the Benzamide functional group?

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide functional group, consisting of a benzene (B151609) ring attached to a carboxamide, is a cornerstone in organic chemistry and medicinal chemistry. Its unique electronic and structural properties confer a range of reactivities and intermolecular interactions that make it a privileged scaffold in drug design. This guide provides an in-depth analysis of the fundamental properties of the this compound group, including its structural characteristics, physicochemical parameters, spectroscopic signatures, and chemical reactivity. Detailed experimental protocols for its characterization and key reactions are provided, alongside visualizations of its electronic nature and reaction workflows to support advanced research and development.

Structural and Electronic Properties

The this compound moiety's characteristics are defined by the interplay between the aromatic benzene ring and the amide group (-CONH₂). The key feature is the delocalization of the nitrogen lone pair into the carbonyl group, creating a resonance hybrid. This resonance imparts partial double bond character to the C-N bond, restricting rotation and influencing the group's planarity.[1] The benzene ring is connected to this carboxamide functional group, which gives this compound its distinct properties.[2]

While the amide group itself is planar, the entire this compound molecule is not perfectly flat. The plane of the amide group is slightly twisted relative to the plane of the aromatic ring, with an angle of about 15°.[3][4] This rotation is attributed to steric repulsion between the amide's hydrogen atoms and the ortho hydrogens of the benzene ring.[3][4]

Resonance

The electronic nature of the this compound group is best described by its resonance structures, which illustrate the delocalization of electrons across the amide and its connection to the phenyl ring.

References

The Discovery and Synthesis of Novel Benzamide Scaffolds: A Technical Guide for Drug Development Professionals

Introduction: The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates. Its synthetic tractability and ability to engage in various biological interactions have made it a focal point for the discovery of novel therapeutics targeting a wide range of diseases, from cancer to central nervous system disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives, with a focus on their application as enzyme inhibitors and receptor modulators.

I. Novel this compound Scaffolds as Enzyme Inhibitors

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various cancers, making them a key therapeutic target. Several this compound derivatives have been identified as potent HDAC inhibitors.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of a series of this compound derivatives has shed light on their potent inhibitory effects on histone deacetylase 1 (HDAC1).[1] Molecular docking and dynamics simulations have been instrumental in understanding the structural requirements for effective binding to the HDAC1 active site.[1]

Quantitative Data for this compound-based HDAC1 Inhibitors:

| Compound | Target | IC50 (nM) | Binding Energy (kcal/mol) | Reference |

| CPD-60 | HDAC1 | 10-50 | -21.2 | [1] |

| Compound 36 | HDAC1 | - | -19.1 | [1] |

| Compound 37 | HDAC1 | - | -18.5 | [1] |

| Compound 49 | HDAC1 | - | -24.0 | [1] |

| CI-994 | HDAC1 | - | -14.4 | [1] |

| MS275 | HDAC1 | - | -16.1 | [1] |

Experimental Protocol: In Vitro Fluorometric HDAC1 Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HDAC1. The assay is based on the deacetylation of a fluorogenic substrate by the enzyme.

-

Reagent Preparation:

-

Prepare serial dilutions of the test this compound compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Thaw all other reagents, including the diluted recombinant HDAC1 enzyme and the fluorogenic HDAC substrate, on ice.

-

-

Reaction Setup (96-well black microplate):

-

Add HDAC Assay Buffer to each well.

-

Add the test compound at various concentrations (or DMSO for the control).

-

Add the diluted recombinant HDAC1 enzyme.

-

-

Pre-incubation:

-

Gently mix the plate and incubate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Stopping and Development:

-

Add a developer solution containing a stop solution (e.g., Trichostatin A) to each well. This terminates the HDAC reaction and allows for the development of the fluorescent signal.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway: Histone Deacetylation

Caption: Histone acetylation and deacetylation pathway.

Bcr-Abl Kinase Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). This compound derivatives have been developed as potent inhibitors of Bcr-Abl kinase. For instance, a series of 3-substituted this compound derivatives, structurally related to imatinib, have shown high potency against the Bcr-Abl positive leukemia cell line K562.[2]

Quantitative Data for this compound-based Bcr-Abl Kinase Inhibitors:

| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| Imatinib | Bcr-Abl (wild-type) | 25-100 | Ba/F3, K562 | Kinase Assay, Proliferation Assay | |

| Nilotinib | Bcr-Abl (wild-type) | <30 | Ba/F3 | Proliferation Assay | |

| Dasatinib | Bcr-Abl (wild-type) | <1 | K562 | Proliferation Assay | |

| NS-187 (9b) | Bcr-Abl | Potent | K562 | Antiproliferative Activity | [2] |

Experimental Protocol: Bcr-Abl Kinase Activity Assay

This protocol outlines a method for measuring the in vitro kinase activity of Bcr-Abl and its inhibition by test compounds.

-

Reaction Setup:

-

The Bcr-Abl enzyme is incubated with varying concentrations of the this compound inhibitor.

-

The reaction mixture is prepared in a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

-

Reaction Initiation:

-

The kinase reaction is initiated by the addition of a peptide substrate and ATP.

-

-

Incubation:

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

-

Reaction Termination and Detection:

-

The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be achieved by detecting radioactivity if radiolabeled ATP is used, or through an ELISA-based format using an antibody specific for the phosphorylated substrate.

-

-

Data Analysis:

-

The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined from the resulting dose-response curve.

-

Signaling Pathway: Bcr-Abl Kinase

Caption: Bcr-Abl kinase signaling pathway in CML.

II. Novel this compound Scaffolds as Receptor Modulators

Smoothened (SMO) Antagonists

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is linked to several cancers. The Smoothened (SMO) receptor is a key component of this pathway. Novel this compound derivatives have been developed as potent SMO antagonists. For example, compound 10f has been shown to significantly inhibit Hedgehog signaling with potency equivalent to or greater than the known SMO antagonist, GDC-0449.[3]

Quantitative Data for this compound-based SMO Antagonists:

| Compound | Target | Activity | Cell Line | Reference |

| 10f | Smoothened | Potent inhibition of Hedgehog signaling | Daoy (medulloblastoma) | [3] |

| GDC-0449 | Smoothened | Reference compound | Various | [3] |

Experimental Protocol: Cell-Based Smoothened Antagonist Assay

This protocol describes a cell-based assay to measure the ability of compounds to antagonize SMO.

-

Cell Culture and Transfection:

-

HEK293 cells are transfected with a construct expressing the human Smoothened receptor.

-

-

Compound Treatment:

-

24 hours post-transfection, the cells are treated with varying concentrations of the test this compound compound.

-

-

Bodipy-cyclopamine Binding:

-

The cells are then incubated with a fluorescently labeled SMO antagonist, Bodipy-cyclopamine.

-

-

Flow Cytometry:

-

The fluorescent signal from the cells is analyzed by flow cytometry. A decrease in fluorescence indicates that the test compound is competing with Bodipy-cyclopamine for binding to SMO.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of displacement against the logarithm of the compound concentration.

-

Signaling Pathway: Hedgehog Signaling

Caption: The Hedgehog signaling pathway.

Sigma-1 Receptor Ligands

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein involved in various cellular functions and is a target for the treatment of central nervous system disorders. A series of novel this compound derivatives have been designed and synthesized as potent and selective sigma-1 receptor ligands.[4]

Quantitative Data for this compound-based Sigma-1 Receptor Ligands:

| Compound | Target | Ki (nM) | Selectivity for S2R (Ki, nM) | Reference |

| 7i | Sigma-1 | 1.2-3.6 | up to 1400 | [4] |

| 7w | Sigma-1 | 1.2-3.6 | up to 1400 | [4] |

| 7y | Sigma-1 | 1.2-3.6 | up to 1400 | [4] |

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds to the sigma-1 receptor.

-

Membrane Preparation:

-

Membranes are prepared from a tissue source rich in sigma-1 receptors, such as guinea pig liver.

-

-

Binding Reaction:

-

The membranes are incubated with a radiolabeled sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the test this compound compound.

-

-

Filtration and Washing:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed to remove non-specific binding.

-

-

Scintillation Counting:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The Ki value, representing the inhibitory constant of the test compound, is calculated from the competition binding data.

-

Experimental Workflow: General this compound Synthesis

Caption: A general workflow for this compound synthesis.

III. General Synthesis of this compound Scaffolds

The synthesis of this compound derivatives is typically achieved through the acylation of an amine with a benzoic acid derivative. A common and efficient method involves the reaction of a primary or secondary amine with a benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

General Experimental Protocol: Synthesis of N-Substituted Benzamides

-

Reaction Setup:

-

To a solution of the amine in a suitable solvent (e.g., dichloromethane, THF), add a base (e.g., triethylamine, pyridine).

-

-

Addition of Benzoyl Chloride:

-

Cool the reaction mixture in an ice bath.

-

Slowly add the corresponding benzoyl chloride dropwise to the stirred solution.

-

-

Reaction:

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (typically monitored by TLC).

-

-

Work-up:

-

Wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove excess reagents and byproducts.

-

-

Isolation and Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired this compound derivative.

-

References

Unraveling the Multifaceted Mechanisms of Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzamide derivatives represent a versatile class of pharmacologically active compounds with a wide spectrum of therapeutic applications. Their mechanisms of action are diverse, targeting a range of proteins including G-protein coupled receptors, ion channels, enzymes, and components of critical signaling pathways. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological processes to empower researchers in the field of drug discovery and development.

Data Presentation: A Comparative Overview of this compound Derivative Activity

The pharmacological activity of this compound derivatives is quantified by various parameters such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), and the half-maximal effective concentration (EC50). The following tables summarize these values for a selection of this compound derivatives across their diverse molecular targets.

Table 1: Dopamine D2 and D3 Receptor Antagonism

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| Amisulpride | D2 | 3.0 |

| D3 | 3.5 | |

| Sulpiride | D2 | Selective Antagonist |

Table 2: Ion Channel Modulation

| Compound Class | Target Ion Channel | Potency (IC50) [nM] |

| Thiophene-based Benzamides | Kv1.3 | 122 - 166 |

| This compound PAC | Kv1.3 | 200 |

| trans-N-propylcarbamoyloxy-PAC | Kv1.3 | 50 |

Table 3: Sigma Receptor Ligand Activity

| Compound ID | Target Receptor | Binding Affinity (Ki) [nM] |

| Compound 7i | Sigma-1 | 1.2 - 3.6 |

| Sigma-2 | up to 1400 | |

| Compound 2 | Sigma-1 | 0.6 |

| Sigma-2 | 190 | |

| Compound 3 | Sigma-1 | 1.7 |

| Sigma-2 | 410 | |

| Compound 6 | Sigma-1 | 5.6 |

| Sigma-2 | 1850 |

Table 4: Enzyme Inhibition and Activation

| Compound Class/ID | Target Enzyme | Potency (IC50/EC50) [nM] |

| N-Benzyl Benzamides | Butyrylcholinesterase (BChE) | Picomolar to Nanomolar |

| Benzohydrazides | Acetylcholinesterase (AChE) | 10.66 - 83.03 |

| Butyrylcholinesterase (BChE) | 32.74 - 66.68 | |

| Acetylenyl this compound (Compound 19) | Glucokinase (GK) | 27 (EC50) |

| This compound Derivatives (Compound 5) | Glucokinase (GK) | 28.3 (EC50) |

| This compound Derivatives (Compound 16b) | Glucokinase (GK) | 44.8 (EC50) |

| YH-GKA | Glucokinase (GK) | 70 (EC50) |

Table 5: Activity on Other Key Signaling Proteins

| Compound Class/ID | Target Protein/Pathway | Potency (IC50/EC50) |

| This compound Derivatives (e.g., Zacopride) | 5-HT4 Receptor | Agonist Activity |

| 2-Methoxythis compound (Compound 21) | Smoothened (Hedgehog Pathway) | 30 nM (IC50) |

| Aryl Amides (e.g., Compound 44) | Prion Protein (PrPSc) Aggregation | < 100 nM (EC50) |

Experimental Protocols: Methodologies for Mechanistic Investigation

The following section details the key experimental protocols employed to elucidate the mechanisms of action of this compound derivatives.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound derivatives for their target receptors (e.g., Dopamine D2/D3, Sigma-1, 5-HT4).

General Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-Pentazocine for Sigma-1 receptors), and varying concentrations of the unlabeled this compound derivative (competitor).

-

Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the this compound derivative that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect (IC50) of this compound derivatives on voltage-gated ion channels (e.g., Nav1.7, Kv1.3).

General Protocol:

-

Cell Preparation:

-

Use a cell line stably expressing the target ion channel (e.g., HEK293 cells).

-

Culture the cells on glass coverslips.

-

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the cells with an external solution containing physiological ion concentrations.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane of a single cell.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Apply a series of voltage steps (voltage clamp) to elicit ionic currents through the target channels.

-

Record the currents using a patch-clamp amplifier.

-

-

Drug Application and Data Analysis:

-

Apply the this compound derivative at various concentrations to the perfusion solution.

-

Measure the peak current amplitude in the presence and absence of the compound.

-

Plot the percentage of current inhibition against the logarithm of the drug concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Enzyme Inhibition/Activation Assays

Objective: To determine the inhibitory (IC50) or activating (EC50) potency of this compound derivatives on specific enzymes (e.g., Butyrylcholinesterase, Glucokinase).

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):

-

Reaction Mixture:

-

In a multi-well plate, combine a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the this compound derivative at various concentrations.

-

Add the BChE enzyme solution.

-

Initiate the reaction by adding the substrate, butyrylthiocholine (B1199683).

-

-

Measurement:

-

The enzymatic hydrolysis of butyrylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Glucokinase (GK) Activation Assay:

-

Reaction Mixture:

-

In a multi-well plate, combine a reaction buffer containing ATP, NADP+, glucose, and coupling enzymes (e.g., glucose-6-phosphate dehydrogenase).

-

Add the recombinant human GK enzyme.

-

Add the this compound derivative at various concentrations.

-

-

Measurement:

-

The activation of GK by the compound leads to the phosphorylation of glucose to glucose-6-phosphate.

-

The coupling enzyme then oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.

-

Measure the increase in NADPH concentration by monitoring the absorbance at 340 nm or fluorescence.

-

-

Data Analysis:

-

Plot the reaction rate against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value, the concentration at which the compound produces 50% of its maximal activating effect.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of the mechanism of action of this compound derivatives. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

An In-depth Technical Guide to Benzamide Core Structure Modifications and Their Effects

The this compound moiety, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in modern drug discovery. It is considered a "privileged scaffold" because its derivatives can interact with a wide array of biological targets, demonstrating diverse pharmacological activities.[1][2][3][4] These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) effects.[5] The versatility of the this compound core stems from its structural features: the aromatic ring allows for π-π stacking and hydrophobic interactions, while the amide group can act as both a hydrogen bond donor and acceptor.[2] These properties, combined with the relative ease of synthesis and modification, make this compound an attractive starting point for developing novel therapeutic agents.[5] This guide explores the critical modifications to the this compound core, detailing their effects on biological activity, presenting key experimental data, and outlining relevant protocols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be finely tuned by making strategic structural modifications at two primary locations: the benzene ring and the amide nitrogen.

Modifications on the Benzene Ring

Substituents on the phenyl ring significantly influence the molecule's electronic properties, steric profile, and lipophilicity, thereby affecting its binding affinity and selectivity for a target.

-

Anticancer Activity: The nature and position of substituents are critical. For instance, in a series of 4-methylthis compound (B193301) derivatives, the substituent at the 4-position was found to be a key determinant of anticancer activity.[6] Studies on this compound-based Histone Deacetylase (HDAC) inhibitors revealed that increasing the electron density on the this compound ring enhances inhibitory activity.[7][8] Conversely, for certain Mycobacterium tuberculosis inhibitors, electron-withdrawing groups like fluorine at the C-5 position of the this compound core were less tolerated.[9]

-

Receptor Binding: For D4 dopamine (B1211576) receptor ligands, polar substituents at the 4- (para) and 5- (meta) positions of the this compound ring led to enhanced affinity.[10]

-

Antimicrobial Activity: In some N-benzamide derivatives, specific substitutions led to significant antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[11]

Modifications on the Amide Nitrogen (N-Substitution)

Altering the substituent on the amide nitrogen is a common strategy to modulate the pharmacological profile of this compound derivatives. This can range from simple alkyl chains to complex heterocyclic systems.

-

CNS-Active Agents: A series of N-[(3S)-pyrrolidin-3-yl]benzamides were developed as dual serotonin (B10506) and noradrenaline reuptake inhibitors, demonstrating that small structural changes could significantly impact CNS penetration.[12] In the development of sigma-1 (S1R) receptor agonists, inverting the amide bond (a retroamide modification) in one analog resulted in a fivefold increase in S1R affinity and selectivity.[13] This highlights how subtle changes in the amide linker's orientation can drastically alter receptor interaction.[13]

-

Enzyme Inhibition: For benzamides designed as acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibitors, the substitution on the amide portion was crucial. Secondary sulfonamides showed promising AChE inhibition, while primary sulfonamides were more effective against CA isoenzymes.[14]

-

Anticancer and Prokinetic Activity: In a series of bis-benzamides designed to inhibit androgen receptor–coactivator interaction, a nitro group at the N-terminus was found to be essential for biological activity.[15] For 5-HT4 receptor agonists with prokinetic activity, adding a polar substituent to the 1-position of an N-(piperidin-4-ylmethyl) group was a key modification.[16]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative biological data for various this compound derivatives, illustrating the impact of structural modifications.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | R Group on N-phenyl | R' Group (at 4-position) | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 7 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2,6-dichloropurine-9-yl | K562 (leukemia) | 2.27 | [6] |

| HL-60 (leukemia) | 1.42 | [6] | |||

| OKP-GS (cervical) | 4.56 | [6] | |||

| 9 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2-chloro-6-methylpurine-9-yl | K562 (leukemia) | > 50 | [6] |

| HL-60 (leukemia) | > 50 | [6] | |||

| OKP-GS (cervical) | > 50 | [6] | |||

| 14d | Bis-benzamide | Isobutyl side chains | LNCaP (prostate) | 0.016 | [15] |

| 14s | Bis-benzamide | Cyclopentyl side chains | LNCaP (prostate) | 0.024 |[15] |

Key Observation: As shown with compounds 7 and 9, minor changes to the purine (B94841) substituent at the 4-position dramatically alter the anticancer activity, with the 2-chloro-6-methylpurine group leading to a complete loss of potency.[6]

Table 2: Enzyme Inhibition by this compound Derivatives

| Compound ID | Target Enzyme | Ki (nM) | Reference |

|---|---|---|---|

| 3g | hCA I | 4.07 ± 0.38 | [14] |

| 3c | hCA II | 10.68 ± 0.98 | [14] |

| 3f | AChE | 8.91 ± 1.65 |[14] |

Key Observation: These compounds show potent, nanomolar-level inhibition of human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE), demonstrating their potential in treating diseases like glaucoma or Alzheimer's.[14]

Table 3: Receptor Binding Affinity of this compound Derivatives

| Compound | Target Receptor | Ki (nM) | Selectivity (σ2 vs σ1) | Reference |

|---|---|---|---|---|

| 1 | σ2 | 8.2 | 1573-fold | [17] |

| 3 | σ2 | - | 1758-fold | [17] |

| Compound 1 (S1R Ligand) | S1R | 15.1 ± 1.1 | 350 | [13] |

| Compound 2 (Retroamide) | S1R | 3.1 ± 0.4 | 1858 |[13] |

Key Observation: Structural modifications in the amine portion of aminobutyl-benzamides can yield compounds with very high selectivity for the σ2 receptor.[17] Furthermore, a simple retroamide modification (Compound 2) significantly enhanced both affinity and selectivity for the Sigma-1 Receptor (S1R).[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound derivatives.

General Synthesis of N-Substituted Benzamides

A common and versatile method for synthesizing this compound derivatives involves the aminolysis of a benzoyl chloride with a desired amine.

-

Step 1: Preparation of Benzoyl Chloride: A substituted benzoic acid is refluxed with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), until the evolution of gas ceases. The excess thionyl chloride is removed under reduced pressure to yield the crude benzoyl chloride, which can be used directly in the next step.

-

Step 2: Amide Coupling: The substituted amine is dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or 1,4-dioxane (B91453) and cooled in an ice bath.[11][18] The benzoyl chloride, dissolved in the same solvent, is added dropwise to the amine solution. A base, such as triethylamine (B128534) or pyridine, is often included to neutralize the HCl byproduct.[18]

-

Step 3: Work-up and Purification: The reaction mixture is stirred at room temperature for several hours.[11] After the reaction is complete, the solvent is removed in vacuo. The residue is typically extracted with an organic solvent (e.g., ethyl acetate), washed sequentially with water and brine, and dried over anhydrous sodium sulfate.[11] The final product is purified by column chromatography on silica (B1680970) gel or by recrystallization.[11]

-

Characterization: The structures of the synthesized compounds are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[14][19]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[6]

-

Cell Culture: Cancer cell lines (e.g., K562, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the synthesized this compound compounds and incubated for a specified period (e.g., 48-72 hours).

-

After incubation, the MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]

In Vitro Antimicrobial Activity: Disc Diffusion and MIC Determination

These methods are used to evaluate the efficacy of compounds against various bacterial strains.

-

Disc Diffusion Method:

-

A standardized inoculum of the test bacteria (e.g., E. coli, B. subtilis) is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.

-

Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plates are incubated for 18-24 hours at 37°C.

-

The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented).[11]

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test bacteria.

-

The plate is incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

-

Visualizations: Pathways and Workflows

Hedgehog Signaling Pathway Inhibition

This compound derivatives have been developed as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, which is often dysregulated in cancer.[20]

Caption: Inhibition of the Hedgehog pathway by a this compound-based SMO antagonist.

Drug Discovery Workflow for this compound Derivatives

The development of new this compound-based drugs follows a structured workflow from initial design to preclinical evaluation.

Caption: A typical workflow for the discovery of novel this compound drug candidates.

General Structure-Activity Relationship Logic

This diagram illustrates the key points of modification on the this compound core and their general impact on pharmacological activity.

Caption: Logical map of this compound core modifications and their resulting effects.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Comprehensive Structure-Activity Relationship Analysis of this compound Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ring substituents on substituted this compound ligands indirectly mediate interactions with position 7.39 of transmembrane helix 7 of the D4 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel this compound-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological effects of novel benzenesulfonamides carrying this compound moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological properties of this compound derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding σ1 and σ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cyberleninka.ru [cyberleninka.ru]

- 19. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of novel this compound derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the ADMET Properties of New Benzamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, with compounds exhibiting a wide range of biological activities. As with any new chemical entity destined for therapeutic use, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for successful drug development. This technical guide provides an in-depth overview of the core in vitro assays essential for characterizing the ADMET properties of novel this compound compounds. It offers detailed experimental protocols, data presentation formats, and visual workflows to aid researchers in navigating this critical phase of preclinical development. Recent studies have highlighted the development of novel this compound derivatives with promising therapeutic potential, emphasizing the need for robust ADMET profiling.[1][2][3][4][5]

Introduction to ADMET Profiling

ADMET studies are fundamental to drug discovery and development, providing critical insights into the pharmacokinetic and safety profiles of potential drug candidates.[6] Early-stage assessment of these properties helps to identify and mitigate liabilities, reducing the likelihood of costly late-stage failures.[6] This guide focuses on a panel of standard in vitro assays that provide a comprehensive preliminary ADMET profile for new this compound compounds.

Data Presentation: ADMET Profile of Novel this compound Compounds

To facilitate the direct comparison of ADMET properties, all quantitative data should be summarized in clear, structured tables. The following tables present a hypothetical ADMET profile for a series of new this compound compounds (Bz-1, Bz-2, Bz-3) and a reference compound.

Table 1: Physicochemical Properties and Absorption

| Compound | Molecular Weight ( g/mol ) | logP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) |

| Bz-1 | 350.4 | 2.8 | 75 | 15.2 | 1.1 |

| Bz-2 | 412.5 | 3.5 | 22 | 8.5 | 3.2 |

| Bz-3 | 388.2 | 2.1 | 150 | 2.1 | 0.9 |

| Reference | 294.3 (Propranolol) | 3.1 | >1000 | 20.5 | 1.0 |

Table 2: Distribution and Metabolism

| Compound | Plasma Protein Binding (%) (Human) | Microsomal Stability (t½, min) (Human Liver Microsomes) | Intrinsic Clearance (CLint, µL/min/mg) | Major CYP Isoforms Involved |

| Bz-1 | 92.5 | 45 | 15.4 | CYP3A4, CYP2D6 |

| Bz-2 | 98.1 | 15 | 46.2 | CYP3A4 |

| Bz-3 | 75.3 | >60 | <5.0 | - |

| Reference | 90.0 (Warfarin) | 35 | 19.8 | CYP2C9 |

Table 3: Toxicity Profile

| Compound | hERG Inhibition (IC₅₀, µM) | Ames Test (Mutagenicity) | Cytotoxicity (HepG2, IC₅₀, µM) |

| Bz-1 | 25 | Negative | >100 |

| Bz-2 | 8.2 | Negative | 55 |

| Bz-3 | >50 | Negative | >100 |

| Reference | 0.03 (Cisapride) | Positive (2-AA) | 15 (Doxorubicin) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ADMET data. The following sections outline the protocols for the key experiments cited in this guide.

Caco-2 Permeability Assay

This assay is widely used as an in vitro model to predict human drug absorption.[7][8]

-

Cell Culture: Caco-2 cells are seeded on semipermeable membranes in a Transwell™ system and cultured for 18-22 days to form a confluent, polarized monolayer.[7]

-

Assay Procedure:

-

On the day of the experiment, the cell monolayers are washed with pre-warmed buffer.

-

The test compound (e.g., 10 µM) is added to the apical (A) side for A to B permeability, or the basolateral (B) side for B to A permeability.[7]

-

A marker for paracellular integrity, such as Lucifer yellow, is co-incubated with the test compound.[7]

-

Samples are taken from the receiver compartment at specific time points (e.g., 2 hours).[7]

-

The concentration of the test compound in the samples is determined by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux; a ratio greater than two suggests the involvement of efflux transporters.[7]

Microsomal Stability Assay

This assay measures the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[9]

-

Materials: Pooled human liver microsomes, NADPH regenerating system, and the test compound.[10]

-

Assay Procedure:

-

The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) at 37°C.[11]

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.[11]

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

-

The reaction is terminated by adding an ice-cold solvent like acetonitrile.[10]

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[10]

-

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound.[11]

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.[12] The rapid equilibrium dialysis (RED) method is commonly used.[12][13]

-

Assay Procedure:

-

The test compound is added to plasma.

-

The plasma containing the test compound is loaded into one chamber of a RED device, while dialysis buffer is added to the other chamber.[14]

-

The device is incubated at 37°C for a period (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the semipermeable membrane.[12][14]

-

At the end of the incubation, samples are taken from both chambers.[12]

-

The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.[12]

-

-

Data Analysis: The percentage of unbound compound is calculated based on the concentration of the compound in the buffer-only chamber relative to the plasma chamber.

hERG Safety Assay

The hERG assay is a critical safety screen to assess the potential of a compound to cause cardiac arrhythmias by inhibiting the hERG potassium channel.[15]

-

Methodology: The whole-cell patch-clamp technique is the gold standard and can be performed using automated systems.[16][17]

-

Assay Procedure:

-

A mammalian cell line stably expressing the hERG channel is used.[16]

-

A stable whole-cell recording is established.

-

A specific voltage-clamp protocol is applied to elicit and measure the hERG current, particularly the tail current.[16]

-

The baseline hERG current is recorded, followed by the application of the test compound at various concentrations.[16]

-

A known hERG blocker is used as a positive control.[16]

-

-

Data Analysis: The percentage of current inhibition at each concentration is determined, and a concentration-response curve is generated to calculate the IC₅₀ value.[16]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[18]

-

Methodology: The test utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that have mutations in the gene required to synthesize the amino acid histidine.[18][19]

-

Assay Procedure:

-

The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[19][20]

-

The bacteria are then plated on a minimal agar (B569324) medium that lacks histidine.[18]

-

The plates are incubated at 37°C for 48-72 hours.[19]

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[19]

Mandatory Visualizations

Visual representations of workflows and logical relationships can significantly enhance the understanding of complex processes. The following diagrams were created using Graphviz (DOT language).

Caption: Overall workflow for in vitro ADMET assessment of new this compound compounds.

Caption: Experimental workflow for the Caco-2 permeability assay.

Caption: Workflow for the microsomal stability assay.

Conclusion

The in vitro ADMET assays detailed in this guide provide a robust framework for the early-stage evaluation of novel this compound compounds. By systematically assessing absorption, distribution, metabolism, and toxicity, researchers can make informed decisions to select and optimize candidates with the highest probability of success in later stages of drug development. The presented protocols and data organization are intended to serve as a practical resource for scientists dedicated to advancing new this compound-based therapeutics.

References

- 1. Discovery of Novel this compound-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel this compound-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of benzamides as potent human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 13. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 14. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. benchchem.com [benchchem.com]

- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. thesciencenotes.com [thesciencenotes.com]

- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]

A Technical Guide to Computational Modeling of Benzamide-Protein Binding Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the computational modeling of binding interactions between benzamide derivatives and their protein targets. Benzamides are a versatile class of compounds with a wide range of therapeutic applications, acting as inhibitors for enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). Understanding the molecular basis of these interactions is crucial for the rational design of novel and more potent drug candidates.

This guide details the key computational techniques, presents quantitative binding data in a structured format, provides step-by-step experimental protocols for commonly used software, and visualizes a relevant biological pathway to provide a holistic understanding of the broader context of this compound-targeted therapies.

Computational Approaches to Modeling this compound-Protein Interactions

The study of this compound-protein binding heavily relies on a synergistic combination of computational methods. These techniques allow for the prediction of binding modes, estimation of binding affinities, and elucidation of the dynamic nature of the interactions.

Molecular Docking: This method predicts the preferred orientation of a ligand (this compound derivative) when bound to a protein target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a defined scoring function. This allows for the identification of the most likely binding pose and provides an estimation of the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic and detailed view of the protein-ligand complex. By simulating the movements of atoms over time, MD can reveal the stability of the docked pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. These simulations offer valuable insights into the thermodynamics and kinetics of the binding process.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties. These models can be used to predict the activity of novel this compound derivatives and to identify the key structural features that contribute to their potency and selectivity.

Quantitative Data on this compound-Protein Binding

The following tables summarize key quantitative data for the binding of various this compound derivatives to their protein targets, extracted from the scientific literature. This data is essential for validating computational models and for guiding the design of new inhibitors.

Table 1: Inhibitory Activity of this compound Derivatives against Histone Deacetylases (HDACs)

| Compound | Target HDAC Isoform(s) | IC50 (µM) | Reference |

| Entinostat (MS-275) | Class I HDACs (HDAC1, 2, 3) | HDAC1: 0.93, HDAC2: 0.95, HDAC3: 1.8 | [1] |

| Mocetinostat | Class I HDACs | Varies by cell line | [2] |

| Chidamide | Class I HDACs | Varies by HDAC subtype | [3] |

| Compound 7j | HDAC1, HDAC2, HDAC3 | HDAC1: 0.65, HDAC2: 0.78, HDAC3: 1.70 | [1] |

| Compound 13 (2-methylamino this compound) | HDAC3 | 0.041 | [4] |

| Compound 16 (2-methylthiothis compound) | HDAC3 | 0.029 | [4] |

Table 2: Inhibitory Activity and Binding Affinity of this compound Derivatives against Poly(ADP-ribose) Polymerase (PARP)

| Compound | Target PARP Isoform(s) | IC50 | Glide Docking Score (kcal/mol) | Reference |

| This compound | PARP | Varies by study | - | [5][6] |

| 3-Aminothis compound (B1265367) (3-AB) | PARP-1 | - | -8.38 | [7] |

| Nicotinamide (B372718) (NIC) | PARP-1 | - | -7.40 | [7] |

| Taurine (TAU) | PARP-1 | - | -4.30 | [7] |

| Compound 7 | PARP-1, PARP-2 | PARP-2: 59.7 µM | - | [8] |

| Compound 8 | PARP-1, PARP-2 | PARP-2: 51.5 µM | - | [8] |

Experimental Protocols for Computational Modeling

This section provides detailed, step-by-step protocols for performing molecular docking and molecular dynamics simulations of this compound-protein complexes using widely adopted software packages.

Molecular Docking using AutoDock

This protocol outlines the general steps for performing molecular docking using AutoDock.[9][10]

-

Preparation of the Receptor and Ligand:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[11][12][13][14][15]

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

Obtain or build the 3D structure of the this compound ligand.

-

Add polar hydrogens and assign partial charges to the ligand.

-

Convert both the receptor and ligand files to the PDBQT format.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the binding site of the protein.

-

AutoGrid is used to pre-calculate grid maps for each atom type in the ligand, which speeds up the docking calculations.

-

-

Docking Simulation:

-

Set the docking parameters, including the number of docking runs, the search algorithm (e.g., Lamarckian Genetic Algorithm), and other relevant settings.

-

Run the AutoDock simulation to dock the ligand into the prepared grid.

-

-

Analysis of Results:

-

Analyze the docking results to identify the lowest energy binding poses.

-